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Compound of Interest

Compound Name: 1,4-Diiodobicyclof2.2.2]octane

Cat. No.: B085546

An In-depth Technical Guide to 1,4-
Diiodobicyclo[2.2.2]octane

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1,4-diiodobicyclo[2.2.2]octane, tailored for researchers, scientists, and
professionals in drug development. This document consolidates available data on its synthesis,
reactivity, and potential applications, with a focus on its role as a versatile building block in
organic chemistry.

Core Physical and Chemical Properties

1,4-Diiodobicyclo[2.2.2]octane is a halogenated derivative of the highly symmetric and rigid
bicyclo[2.2.2]octane framework. Its unique three-dimensional structure and the presence of
reactive iodine atoms at the bridgehead positions make it a compound of significant interest in
synthetic chemistry.

Data Presentation: Physical and Chemical Properties
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Property Value Notes
Molecular Formula CsH1zl2
Molecular Weight 361.99 g/mol
CAS Number 10364-05-3
Boiling Point 300.9 °C at 760 mmHg
Density 2.2 glcm3
Flash Point 142.6 °C
] ] ) Data not found in the reviewed
Melting Point Not available ]
literature.
Specific solubility data in
various solvents is not readily
Solubility Not available available. Inferred to be
soluble in common organic
solvents.
Likely a crystalline solid at
Appearance Not available room temperature based on

related compounds.

Synthesis and Experimental Protocols

The synthesis of 1,4-diiodobicyclo[2.2.2]octane is not explicitly detailed in the readily
available literature, however, it is referenced as a reactant in the seminal work by Wiberg, Pratt,
and Bailey for the synthesis of [2.2.2]propellane.[1][2] A plausible synthetic route, based on
common organic transformations, involves the conversion of bicyclo[2.2.2]octane-1,4-diol.

Experimental Protocol: Synthesis of 1,4-
Diiodobicyclo[2.2.2]octane

Objective: To synthesize 1,4-diiodobicyclo[2.2.2]octane from bicyclo[2.2.2]octane-1,4-diol.
This protocol is a generalized procedure based on standard iodination reactions of alcohols.

Materials:
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» Bicyclo[2.2.2]octane-1,4-diol

o Triphenylphosphine

¢ |odine

e |Imidazole

e Dichloromethane (anhydrous)

o Diethyl ether

e Saturated aqueous sodium thiosulfate solution

o Saturated aqueous sodium chloride solution (brine)

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

Procedure:

e To a solution of bicyclo[2.2.2]octane-1,4-diol (1.0 eq) in anhydrous dichloromethane under an
inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.5 eq) and imidazole
(2.5 eq).

e Cool the reaction mixture to 0 °C in an ice bath.

o Slowly add a solution of iodine (2.5 eq) in dichloromethane to the stirred reaction mixture.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the addition of a saturated aqueous solution of
sodium thiosulfate to reduce excess iodine.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers and wash with brine.
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« Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

¢ Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1,4-
diiodobicyclo[2.2.2]octane.

Visualization of the Synthetic Workflow:
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Caption: Synthetic pathway for 1,4-diiodobicyclo[2.2.2]octane.

Chemical Reactivity
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The primary documented chemical reactivity of 1,4-diiodobicyclo[2.2.2]octane is its reaction
with organolithium reagents to generate highly strained propellanes. This transformation
highlights the utility of the diiodo-compound as a precursor to these unique molecular
architectures.

Reaction with Butyllithium

A key chemical property of 1,4-diiodobicyclo[2.2.2]octane is its reaction with butyllithium to
form [2.2.2]propellane.[1][2] This reaction proceeds via a double lithium-halogen exchange
followed by intramolecular coupling.

Experimental Protocol: Synthesis of [2.2.2]Propellane

Objective: To synthesize [2.2.2]propellane from 1,4-diiodobicyclo[2.2.2]octane. This protocol
Is based on the procedure described by Wiberg, Pratt, and Bailey.[1][2]

Materials:

e 1,4-Diiodobicyclo[2.2.2]octane
e n-Butyllithium in hexanes

e Anhydrous diethyl ether

e Anhydrous pentane

Procedure:

o A solution of 1,4-diiodobicyclo[2.2.2]octane in a mixture of anhydrous diethyl ether and
pentane is prepared under an inert atmosphere.

e The solution is cooled to a low temperature (e.g., -78 °C).

e A solution of n-butyllithium in hexanes (2.0 equivalents) is added dropwise to the stirred
solution of the diiodide.

e The reaction mixture is stirred at low temperature for a specified period.
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e The reaction is quenched by the addition of a suitable proton source, such as methanol.

e The resulting mixture is allowed to warm to room temperature, and the [2.2.2]propellane can
be isolated and purified by appropriate methods, such as distillation or gas chromatography.

Visualization of the Reaction:
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Caption: Reaction of 1,4-diiodobicyclo[2.2.2]octane to form [2.2.2]propellane.

Spectroscopic Data

Detailed experimental spectroscopic data for 1,4-diiodobicyclo[2.2.2]octane, including *H
NMR, 3C NMR, IR, and mass spectrometry, are not readily available in the reviewed literature.
For researchers working with this compound, it is recommended to acquire this data on a
purified sample.
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Crystal Structure

While a thesis mentions the "layered structure of 1,4-diiodobicyclo[2.2.2]octane," specific
crystallographic data such as unit cell dimensions, space group, and atomic coordinates have
not been found in publicly accessible databases like the Cambridge Crystallographic Data
Centre (CCDC).[3] Elucidation of the single-crystal X-ray structure would be a valuable
contribution to the understanding of this molecule's solid-state properties.

Applications in Drug Development

The bicyclo[2.2.2]octane (BCO) core is recognized as a valuable scaffold in medicinal
chemistry, often employed as a saturated, three-dimensional bioisostere for a para-substituted
benzene ring.[4] The rigid framework of the BCO unit allows for a precise and predictable
orientation of substituents in three-dimensional space, which can lead to improved binding
affinity and selectivity for biological targets.

While there are no specific examples of 1,4-diiodobicyclo[2.2.2]octane being directly
incorporated into a drug candidate, its significance lies in its role as a versatile synthetic
intermediate. The two iodine atoms at the bridgehead positions can be readily transformed into
a variety of other functional groups through reactions such as lithium-halogen exchange
followed by quenching with an electrophile, or through transition-metal-catalyzed cross-
coupling reactions. This allows for the divergent synthesis of a library of 1,4-disubstituted
bicyclo[2.2.2]octane derivatives for structure-activity relationship (SAR) studies in drug
discovery programs.

The C(sp?3)-rich nature of the BCO scaffold can also impart favorable physicochemical
properties to drug candidates, such as improved solubility and metabolic stability, when
compared to their flat, aromatic counterparts.[4] Therefore, 1,4-diiodobicyclo[2.2.2]octane
serves as a valuable starting material for the synthesis of novel chemical entities with the
potential for enhanced therapeutic profiles.

No specific signaling pathways involving 1,4-diiodobicyclo[2.2.2]octane have been described
in the literature. Its utility is currently understood in the context of a synthetic building block
rather than a biologically active molecule itself.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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